molecular formula C20H23N3O4 B4646188 N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea

N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea

Cat. No.: B4646188
M. Wt: 369.4 g/mol
InChI Key: WQUBCAOLELRHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea, commonly known as EMBOC, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the treatment of various diseases, including diabetes, obesity, and cancer.

Mechanism of Action

EMBOC acts as a competitive inhibitor of N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea, which is an enzyme that negatively regulates insulin signaling. By inhibiting this compound, EMBOC enhances insulin signaling, leading to improved glucose uptake and metabolism. EMBOC also inhibits the activation of several oncogenic signaling pathways, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
EMBOC has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. It also reduces hepatic glucose production and improves glucose tolerance. EMBOC has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, EMBOC has anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

EMBOC is a potent and selective inhibitor of N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea, making it a valuable tool for studying the role of this compound in insulin signaling and other cellular processes. However, EMBOC has some limitations for lab experiments. It is relatively expensive and requires specialized equipment and expertise for synthesis. EMBOC also has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

For EMBOC research include:
1. Evaluation of the safety and efficacy of EMBOC in clinical trials for the treatment of diabetes, obesity, and cancer.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of EMBOC.
3. Development of new synthetic methods and analogs of EMBOC to improve its potency, solubility, and selectivity.
4. Exploration of the potential of EMBOC as a tool for studying the role of N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea in other cellular processes and diseases.
Conclusion
EMBOC is a promising compound with potential therapeutic applications in the treatment of diabetes, obesity, and cancer. Its mechanism of action as a this compound inhibitor makes it a valuable tool for studying insulin signaling and other cellular processes. Further research is needed to evaluate its safety and efficacy in clinical trials and to explore its potential as a tool for studying other diseases and cellular processes.

Scientific Research Applications

EMBOC has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. EMBOC has also been found to inhibit the growth of cancer cells and sensitize them to chemotherapy. Furthermore, EMBOC has been shown to have anti-inflammatory and neuroprotective effects.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-(morpholine-4-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-2-27-18-9-7-17(8-10-18)22-20(25)21-16-5-3-15(4-6-16)19(24)23-11-13-26-14-12-23/h3-10H,2,11-14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUBCAOLELRHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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